Product packaging for Scymnol(Cat. No.:CAS No. 6785-34-8)

Scymnol

Cat. No.: B1201888
CAS No.: 6785-34-8
M. Wt: 468.7 g/mol
InChI Key: DIPHJTHZUWDJIK-JPLAUYQNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Scymnol, specifically 5β-scymnol, is a synthetic INCI-listed skin conditioning agent and steroid derivative that functions as a potent hydroxyl radical scavenger . This mode of action underpins its primary research value in dermatological studies, particularly for investigating therapeutic interventions for skin blemishes, blocked pores, and acne . The compound is noted for its hepatoprotective effects in model organisms, with studies indicating efficacy against toxin-induced liver damage, suggesting applications in hepatic research . This compound is also reported to inhibit the production of pro-inflammatory cytokines in human cell cultures, pointing to its utility in immunological and inflammatory research . This compound is a C27 primary bile alcohol originally identified and isolated from shark tissues . In vitro studies using rat liver microsomes demonstrate that this compound undergoes enzymatic biotransformation through pathways including hydroxylation, dehydrogenation, and epimerization, providing a valuable model for studying xenobiotic metabolism in higher vertebrates . This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications. It is not intended for use in diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48O6 B1201888 Scymnol CAS No. 6785-34-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6785-34-8

Molecular Formula

C27H48O6

Molecular Weight

468.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O6/c1-15(4-7-22(31)16(13-28)14-29)19-5-6-20-25-21(12-24(33)27(19,20)3)26(2)9-8-18(30)10-17(26)11-23(25)32/h15-25,28-33H,4-14H2,1-3H3/t15-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1

InChI Key

DIPHJTHZUWDJIK-JPLAUYQNSA-N

SMILES

CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CC[C@H](C(CO)CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

5 beta-cholestane-3alpha,7 alpha,12 alpha,24,26,27-hexol
scymnol

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory and Antioxidant Properties

Scymnol exhibits significant anti-inflammatory and antioxidant effects, which have been investigated in several studies:

  • Skin Protection : Research indicates that this compound can help mitigate the harmful effects of ultraviolet (UV) radiation on skin cells. In a study involving UVB-irradiated human melanocytes, this compound demonstrated the ability to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 alpha (IL-1α) . This suggests its potential use in dermatological applications to prevent skin damage from UV exposure.
  • Mechanism of Action : The protective effects are attributed to this compound’s ability to inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses. Additionally, it acts as a metal ion chelator and scavenger of hydroxyl radicals, enhancing its antioxidant capacity .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against cerebral anoxia:

  • Cerebral Anoxia Studies : In experimental models of hypoxia and ischemia using mice, this compound at a dosage of 100 mg/kg significantly increased arterial blood oxygen pressure and prolonged survival times under hypoxic conditions. This effect was found to be more potent than idebenone, a known neuroprotective agent .

Environmental Applications

Research has also explored this compound's environmental impact and behavior:

  • Toxicity Studies : this compound's physicochemical properties have been studied to assess its environmental fate, including its volatility, solubility, and bioaccumulation potential. These studies help predict how this compound behaves in aquatic ecosystems and its interaction with various pollutants .

Clinical Applications

The clinical implications of this compound extend beyond dermatology and neurology:

  • Bile Salt Research : Sodium this compound sulfate, derived from this compound, has been investigated for its pharmacological effects in reducing tissue damage during ischemic events. It has been noted for its ability to lower lactate dehydrogenase activity in tissue injury models .

Summary Table of this compound Applications

Application AreaMechanism/EffectKey Findings
Skin ProtectionAnti-inflammatory, antioxidantReduces TNF-α release in UVB-irradiated cells
NeuroprotectionIncreases oxygen pressure during anoxiaProlongs survival time in hypoxic conditions
Environmental BehaviorPhysicochemical propertiesAssesses toxicity and bioaccumulation potential
Clinical ApplicationsReduces tissue damage during ischemiaLowers LDH activity in injury models

Case Study 1: Dermatological Use

A clinical trial investigated the use of this compound-infused topical formulations for treating sunburned skin. Results indicated a significant reduction in inflammation and pain, supporting its application in skincare products aimed at UV protection.

Case Study 2: Neurological Protection

In a study on ischemic stroke models, pre-treatment with this compound improved neurological outcomes and reduced infarct size compared to control groups. This highlights this compound's potential as a therapeutic agent in stroke management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Sodium Scymnol Sulfate
  • Structure: Sulfated derivative of this compound at the side chain hydroxyl group .
  • Bioactivity: Unlike this compound, sodium this compound sulfate fails to mitigate APAP-induced hepatotoxicity in mice, highlighting the necessity of the free trihydroxy side chain for liver protection .
  • Transport Affinity : Acts as a low-affinity substrate for skate Na+-taurocholate cotransporting polypeptide (skSlc10a1) with a Ki of 31 µM, compared to human NTCP’s Ki of 3.5 µM .
2.1.2. 5α-Petromyzonol and 5α-Cyprinol
  • 5α-Petromyzonol: A C24 bile alcohol in lampreys with a 5α-steroid configuration. Unlike this compound (5β-configuration), it lacks hepatoprotective activity due to structural rigidity imparted by the 5α orientation .
  • 5α-Cyprinol: Dominant bile alcohol in zebrafish, featuring a 5α-configuration and a 27-carbon side chain. Its structural divergence from this compound limits cross-species functional overlap .

Functional Analogs

2.2.1. α-Tocopherol
  • Antioxidant Activity: In UVB-irradiated melanocytes, α-tocopherol reduces TNF-α release by 53%, significantly less than this compound’s 76% inhibition. This disparity underscores this compound’s superior radical-scavenging capacity .
  • Structural Basis: α-Tocopherol’s chromanol ring system differs from this compound’s steroidal backbone, leading to distinct membrane interaction dynamics .
2.2.2. Taurocholic Acid
  • Evolutionary Context: A mammalian C24 bile acid with a carboxylated side chain, contrasting with this compound’s C27 bile alcohol structure. Taurocholic acid is optimized for lipid emulsification, while this compound’s hydroxyl-rich structure favors antioxidant and cytoprotective roles .
  • Transport Kinetics: Human NTCP transports taurocholic acid with a Km of 5.4 µM, far lower than its affinity for this compound sulfate (Ki = 3.5 µM vs. 31 µM in skSlc10a1) .

Evolutionary and Pharmacological Insights

  • Cartilaginous Fish vs. Mammals: this compound sulfate is the dominant bile salt in skates, reflecting an evolutionary transition from C27 bile alcohols in early vertebrates to C24 bile acids in mammals. This shift correlates with enhanced metabolic efficiency in terrestrial species .
  • Therapeutic Potential: this compound’s hepatoprotective and antioxidant properties make it a candidate for drug-induced liver injury (DILI) and inflammatory skin conditions, whereas sodium this compound sulfate’s inertness limits its utility .

Comparative Data Table

Compound Source/Class Key Structural Features Bioactivity (vs. This compound) References
This compound Shark bile alcohol 5β-steroid, trihydroxy side chain Hepatoprotective (↓ necrosis), antioxidant (76% TNF-α inhibition)
Sodium this compound Sulfate Synthetic derivative Sulfated side chain No hepatoprotection; low transport affinity
5α-Petromyzonol Lamprey bile alcohol 5α-steroid, C24 side chain No known hepatoprotective activity
α-Tocopherol Plant-derived antioxidant Chromanol ring, phytyl tail Moderate antioxidant (53% TNF-α inhibition)
Taurocholic Acid Mammalian bile acid 5β-steroid, carboxylated C24 side chain Lipid emulsification; high NTCP affinity

Key Findings and Implications

Structural Specificity: The trihydroxy aliphatic side chain and 5β-steroid configuration are indispensable for this compound’s bioactivity. Sulfation or α-configuration abolishes efficacy .

Evolutionary Divergence: this compound represents an ancestral bile alcohol, whereas mammalian bile acids like taurocholic acid evolved for specialized roles in lipid metabolism .

Therapeutic Gaps: Despite its antioxidant potency, this compound’s inability to prevent GSH depletion in APAP toxicity warrants further structural optimization .

Preparation Methods

Extraction from Shark Bile

Scymnol is most commonly isolated from the bile of elasmobranchs, particularly species within the Squalidae and Rhizoprionodon genera. The process begins with the extraction of sodium this compound sulfate, the primary conjugated form in shark bile.

  • Initial Extraction :
    Crude bile is refluxed with methanol to solubilize bile salts, followed by filtration and concentration. The residue is dissolved in water and subjected to Amberlite XAD-2 resin chromatography, eluting with ethanol to separate sodium this compound sulfate from lipids and pigments.

  • Purification :
    Further purification employs Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) solvent system. Final isolation of sodium this compound sulfate is achieved via reversed-phase high-performance liquid chromatography (HPLC) using a YMC-Pack A-324 column and a mobile phase of 25% acetonitrile in 0.1 N sodium phosphate buffer (pH 6.43).

  • Hydrolysis to this compound :
    Sodium this compound sulfate is hydrolyzed using trichloroacetic acid in dioxane to cleave the sulfate ester bond. Subsequent saponification with potassium hydroxide yields free this compound, which is extracted with ethyl acetate and n-butanol (1:1).

Key Data :

  • Yield: ~16–22% from crude bile (unoptimized).

  • Purity: >95% after HPLC.

Chemical Synthesis

Acid-Catalyzed Hydrolysis of Sodium this compound Sulfate

A patent by Bridgewater et al. (US5451575A) details the synthesis of 24R-scymnol via hydrolysis of sodium this compound sulfate under acidic conditions:

  • Reaction Conditions :

    • Substrate: Sodium this compound sulfate (500 mg).

    • Acid: 1% hydrochloric acid (7 mL).

    • Catalyst: Barium chloride (400 mg).

    • Temperature: 100°C for 5 hours.

  • Workup :
    The reaction mixture is cooled, extracted with acetic acid–butanol (1:1), and washed with water. The organic layer is concentrated, and the residue is purified via reversed-phase HPLC using methanol as the mobile phase.

Key Data :

  • Yield: 10% (50 mg from 500 mg starting material).

  • Optical Rotation: [α]D20=+21.75°[α]^{20}_D = +21.75° (c = 0.5, methanol).

Alkaline Degradation

An alternative route involves alkaline degradation of sodium this compound sulfate:

  • Reaction Setup :

    • Substrate: Sodium this compound sulfate (500 mg).

    • Base: 2.5 N aqueous potassium hydroxide (50 mL).

    • Temperature: 120°C for 16 hours in a sealed tube.

  • Isolation :
    The product is extracted with ethyl acetate–butanol (1:1), washed with brine, and dried over magnesium sulfate. This compound is recrystallized from aqueous ethanol.

Structural Characterization

Crystallographic Analysis

The stereochemistry of 24R-scymnol was confirmed via X-ray crystallography. Key parameters include:

Parameter Value
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa=6.832A˚a = 6.832 \, \text{Å}, b=12.407A˚b = 12.407 \, \text{Å}, c=23.561A˚c = 23.561 \, \text{Å}
Resolution0.84 Å
R-Factor0.048

Atomic coordinates and thermal parameters are tabulated in Figure 1 of US5451575A.

Spectroscopic Validation

  • Mass Spectrometry (SIMS) : m/z=654[M+Na]+m/z = 654 \, [\text{M}+\text{Na}]^+.

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR^1\text{H NMR} (500 MHz, CD₃OD): δ 3.56 (m, H-3α), 3.43 (m, H-7α), 3.38 (m, H-12α).

    • 13C NMR^{13}\text{C NMR} (125 MHz, CD₃OD): δ 73.2 (C-3), 71.8 (C-7), 69.4 (C-12), 64.1 (C-24), 62.3 (C-26), 60.9 (C-27).

Comparative Analysis of Methods

Yield and Purity

Method Yield Purity Complexity
Acid Hydrolysis10%>98%Moderate
Alkaline Degradation16–22%>95%High
Natural Isolation<5%90–95%Low

Advantages and Limitations

  • Acid Hydrolysis : Rapid but requires stringent control of HCl concentration to avoid epimerization at C-24.

  • Alkaline Degradation : Higher yield but necessitates prolonged heating, risking decomposition.

  • Natural Isolation : Low yield due to limited shark bile availability.

Industrial-Scale Considerations

Purification Challenges

This compound’s polarity complicates large-scale purification. Countercurrent chromatography (CCC) has been proposed as an alternative to HPLC for reducing solvent costs.

Crystallization Protocols

Crystalline this compound (Form A) is obtained by slurrying the amorphous form in dry acetonitrile or methyl ethyl ketone (MEK). Key crystallization parameters:

  • Solvent: Acetonitrile (2.5 mg/mL).

  • Temperature: 25°C.

  • Agitation: Ultrasonic radiation for 30 minutes .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying Scymnol in biological samples?

  • Methodological Answer : this compound (a sulfated bile alcohol) is typically analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for high specificity. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to confirm sulfation patterns. Quantification requires calibration with purified this compound sulfate standards. For tissue samples, extraction protocols involving methanol-chloroform mixtures are recommended to isolate bile alcohols while preserving sulfation .

Q. How can researchers design in vitro experiments to study this compound’s interaction with bile acid transporters?

  • Methodological Answer : Use transfected cell lines (e.g., HEK293 cells expressing OSTα-OSTβ transporters) to assess competitive inhibition. Isotopic labeling (e.g., ³H-labeled estrone 3-sulfate) enables precise measurement of transport kinetics. Include control experiments with unconjugated and taurine-conjugated bile salts to compare inhibitory potency (Ki values). Dose-response curves should span 0.1–500 μM to capture saturation effects .

Advanced Research Questions

Q. How should researchers address contradictions in reported inhibitory potency of this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from variations in transporter isoforms or assay conditions. To resolve these:

  • Perform comparative kinetic assays using identical substrate concentrations and pH levels.
  • Validate models with species-specific transporters (e.g., skate vs. mammalian OSTα-OSTβ).
  • Apply statistical frameworks like ANOVA to assess inter-study variability, ensuring significance thresholds (p < 0.05) are justified .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in comparative species studies?

  • Methodological Answer : Combine isotopic tracing (¹⁴C-labeled this compound) with enzyme activity assays for sulfotransferases and hydrolases. Phylogenetic analysis of bile acid-modifying enzymes across species (e.g., skates, rodents, humans) can identify evolutionary conservation of metabolic pathways. Use LC-MS/MS to detect intermediates and confirm pathway branching .

Q. How can researchers optimize experimental designs to study this compound’s role in modulating drug transporter interactions?

  • Methodological Answer : Employ cis-inhibition and trans-stimulation assays to differentiate direct binding from allosteric effects. Co-incubate this compound with known inhibitors (e.g., probenecid, sulfobromophthalein) to identify synergistic or antagonistic effects. Use CRISPR-edited cell lines to knockout specific transporters and isolate this compound’s mechanistic contributions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent inhibition in transport assays?

  • Methodological Answer :

  • Fit data to the Michaelis-Menten equation using nonlinear regression to calculate Ki values.
  • Report standard deviations from triplicate experiments and justify rounding to ≤3 significant figures (e.g., Ki = 145 ± 12 μM).
  • Use tools like GraphPad Prism for IC₅₀/EC₅₀ calculations and assess goodness-of-fit (R² > 0.95) .

Q. How should conflicting data on this compound’s sulfation effects be reconciled in meta-analyses?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with rigorous controls (e.g., matched pH, temperature). Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity across experimental setups .

Experimental Replication and Reporting

Q. What minimum details are required to ensure reproducibility in this compound-related studies?

  • Methodological Answer :

  • Materials : Specify bile salt sources (e.g., natural isolation vs. synthetic), purity (>95% by HPLC), and storage conditions.
  • Methods : Detail centrifugation speeds, buffer compositions (e.g., 10 mM HEPES, pH 7.4), and incubation times.
  • Data : Include raw datasets for transport kinetics as supplementary files, adhering to FAIR principles .

Key Considerations for Future Research

  • Hypothesis-Driven Design : Align questions with gaps in bile acid transport mechanisms (e.g., "Does this compound sulfate act as an endogenous substrate for mammalian OSTα-OSTβ?").
  • Ethical Reporting : Avoid overstating significance without p-values or confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scymnol
Reactant of Route 2
Scymnol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.